An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Core Properties and Synthetic Methodologies
An In-depth Technical Guide to 1,5,6,7-Tetrahydro-4H-indol-4-one: Core Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,6,7-Tetrahydro-4H-indol-4-one is a pivotal heterocyclic scaffold that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrole ring fused to a cyclohexanone moiety, offer a valuable template for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1,5,6,7-tetrahydro-4H-indol-4-one, detailed experimental protocols for its synthesis, and an exploration of its significance in the development of therapeutic agents, particularly as a core structure for inhibitors of human neutrophil elastase (HNE) and cyclin-dependent kinase 9 (CDK9).
Core Properties of 1,5,6,7-Tetrahydro-4H-indol-4-one
1,5,6,7-Tetrahydro-4H-indol-4-one, also known by synonyms such as 4-oxo-4,5,6,7-tetrahydroindole, is a crystalline solid with a pale yellow appearance.[1][2] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO | [2][3][4] |
| Molecular Weight | 135.16 g/mol | [2][3][4] |
| Melting Point | 188-190 °C | [2][4] |
| Boiling Point | 311 °C | [1] |
| Density | 1.216 g/cm³ | [1][2] |
| Appearance | Pale yellow crystals | [2] |
| CAS Number | 13754-86-4 | [3][4] |
Spectroscopic Data
While detailed spectral assignments are often context-dependent, the following table summarizes the expected regions for key spectroscopic signals of 1,5,6,7-tetrahydro-4H-indol-4-one based on its functional groups.
| Spectroscopy | Key Features and Expected Ranges |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the NH proton, and the aliphatic protons of the cyclohexanone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons of the pyrrole ring, and aliphatic carbons of the cyclohexanone ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C-H stretches of the aromatic and aliphatic portions. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of small molecules like CO. |
Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one
The synthesis of the 1,5,6,7-tetrahydro-4H-indol-4-one core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the final molecule. Key synthetic strategies include the Nenitzescu indole synthesis, the Paal-Knorr pyrrole synthesis, and multicomponent reactions.
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a classic method for preparing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[5][6] A variation of this reaction can be adapted to form the tetrahydroindolone core.
Experimental Protocol: General Procedure for Nenitzescu-type Synthesis
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Reaction Setup: In a round-bottom flask, dissolve the appropriate 1,3-cyclohexanedione derivative in a suitable polar solvent such as acetic acid or ethanol.
-
Addition of Reagents: Add an equimolar amount of an α-aminocarbonyl compound or its precursor (e.g., an α-oximino ketone which is reduced in situ).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a versatile method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][7][8][9][10] This method can be applied to synthesize the tetrahydroindolone scaffold by starting with a suitably functionalized 1,4-dicarbonyl precursor derived from a cyclohexane ring.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
Preparation of the 1,4-Dicarbonyl Precursor: Synthesize a 2-(3-oxobutyl)cyclohexane-1,3-dione derivative. This can be achieved through various methods, such as Michael addition of a cyclohexane-1,3-dione to an α,β-unsaturated ketone.
-
Reaction Setup: In a microwave vial or a round-bottom flask, dissolve the 1,4-dicarbonyl precursor in a suitable solvent like ethanol or acetic acid.[7]
-
Addition of Amine: Add a primary amine or an ammonia source (e.g., ammonium acetate) to the solution.[8]
-
Reaction Conditions: Heat the reaction mixture. Microwave irradiation at 80-150 °C for 2-15 minutes is often effective and can lead to higher yields and shorter reaction times.[1] Conventional heating under reflux can also be employed.
-
Work-up and Purification: After cooling, the reaction mixture is typically partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.[7]
Synthesis from 1,3-Cyclohexanedione and 2-Aminoethanol
A more recent and efficient method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is then cyclized and aromatized in the presence of a catalyst to yield 4-hydroxyindole, a direct precursor to the tetrahydroindolone.[3][11]
Experimental Protocol: Synthesis of 4-Hydroxyindole
-
Enamine Formation: React 1,3-cyclohexanedione with 2-aminoethanol. This reaction can be carried out in the absence of a solvent or in an organic solvent such as toluene or ethanol. The byproduct of this reaction is water.[3]
-
Catalytic Conversion: The resulting enamine is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity, such as a supported palladium or platinum catalyst. This step is typically performed at an elevated temperature (80-200 °C).[3]
-
Reduction to Tetrahydroindolone: The 4-hydroxyindole can then be catalytically hydrogenated to yield 1,5,6,7-tetrahydro-4H-indol-4-one.
Biological Significance and Applications
The 1,5,6,7-tetrahydro-4H-indol-4-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with a wide range of biological activities.[12] Derivatives of this core have shown promise as antitumor agents, inhibitors of guanylate cyclase, and potent 5-HT1A agonists.[4]
Human Neutrophil Elastase (HNE) Inhibition
Derivatives of the closely related 1,5,6,7-tetrahydro-4H-indazol-4-one core have been identified as potent competitive inhibitors of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases.[13] HNE contributes to tissue damage by degrading extracellular matrix proteins.[14] Inhibition of HNE is a key therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The tetrahydroindazolone scaffold provides a rigid framework for designing selective HNE inhibitors.
References
- 1. benchchem.com [benchchem.com]
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- 3. 4H-Indol-4-one, 1,5,6,7-tetrahydro- | CymitQuimica [cymitquimica.com]
- 4. 1,5,6,7-四氢-4H-吲哚-4-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 12. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Neutrophil Elastase Induce Interleukin-10 Expression in Peripheral Blood Mononuclear Cells through Protein Kinase C Theta/Delta and Phospholipase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
